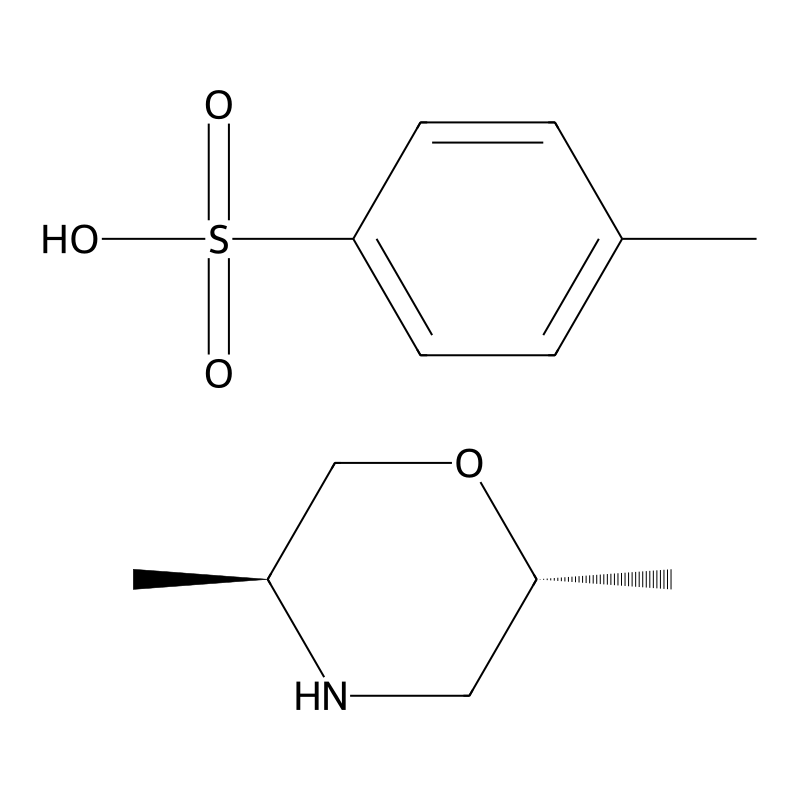

(2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is a chiral morpholine derivative characterized by its two stereocenters at the 2 and 5 positions of the morpholine ring. This compound features a sulfonate group attached to a 4-methylbenzene moiety, enhancing its solubility and reactivity in various chemical environments. The presence of the dimethyl groups contributes to its steric properties and influences its biological interactions, making it a subject of interest in medicinal chemistry and drug design.

- Oxidation: The compound can be oxidized to form N-oxides using reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be performed using hydrogen gas in the presence of metal catalysts, yielding reduced morpholine derivatives.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the formation of various N-substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium or nickel catalysts for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The biological activity of (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is linked to its ability to interact with various molecular targets such as enzymes and receptors. The compound forms hydrogen bonds and hydrophobic interactions with these targets, which can modulate their activity. This interaction profile makes it a candidate for further exploration in pharmacological applications.

The synthesis of (2R,5S)-2,5-dimethylmorpholine typically involves cyclization reactions. A common synthetic route includes:

- Starting Materials: The reaction often begins with 2,5-hexanediol.

- Cyclization: This precursor is reacted with ammonia or primary amines under reflux conditions.

- Catalysts: Catalysts like palladium or nickel on carbon are used to facilitate the cyclization.

- Purification: The product is purified through distillation or recrystallization to obtain high purity.

Industrial production may utilize continuous flow processes to optimize yield and minimize by-products.

(2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate has several applications:

- Pharmaceuticals: Its unique structure makes it a valuable candidate for drug development and optimization.

- Chemical Intermediates: It can serve as an intermediate in the synthesis of other biologically active compounds.

- Research: Its interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.

Studies have shown that (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate interacts with various proteins through specific binding sites. For example, it forms critical hydrophobic interactions and hydrogen bonds with target proteins, which are essential for its biological efficacy. These interactions may lead to modulation of protein functions and pathways relevant to disease mechanisms .

Several compounds share structural features with (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,5S)-2,5-dimethylpiperazine | Piperazine ring instead of morpholine | Different ring size affects reactivity |

| (2R,5S)-2,5-dimethylpyrrolidine | Smaller ring structure | Distinct chemical behavior due to ring size |

| (2R,5S)-2,5-dimethylpiperidine | Similar structure but different nitrogen position | Alters steric hindrance and interaction profiles |

The uniqueness of (2R,5S)-2,5-dimethylmorpholine lies in its specific ring size and stereochemistry, which confer distinct reactivity patterns and interaction profiles compared to these similar compounds .